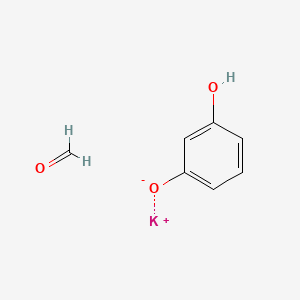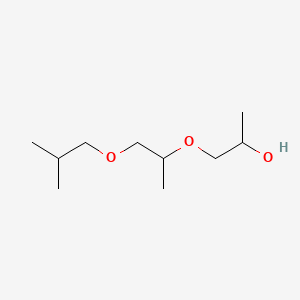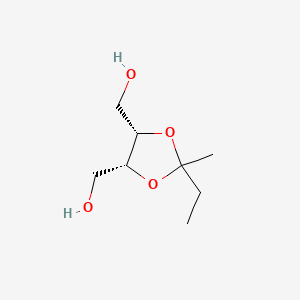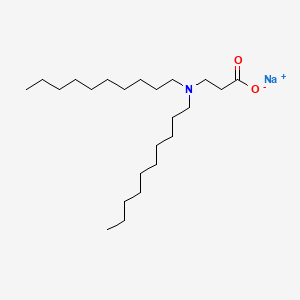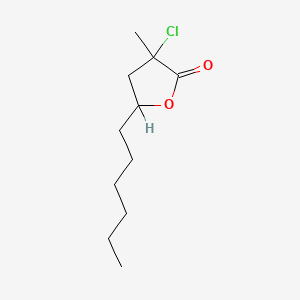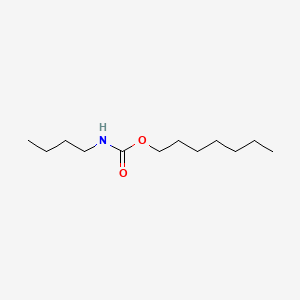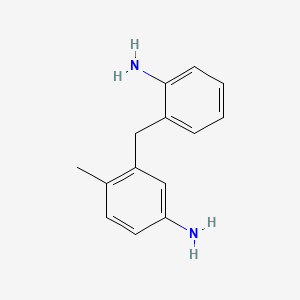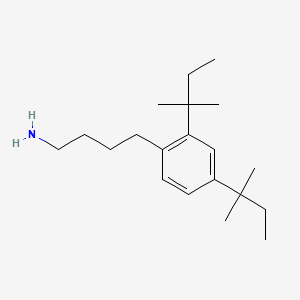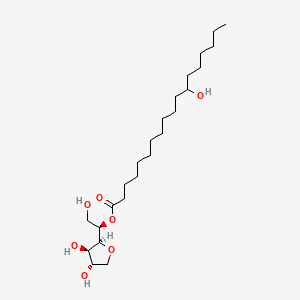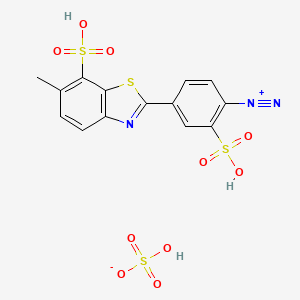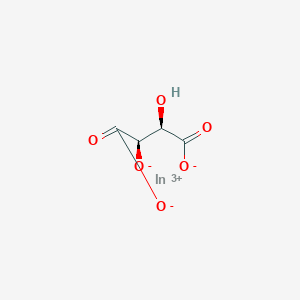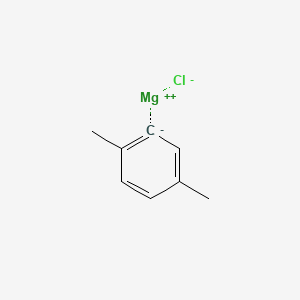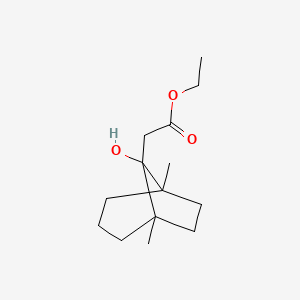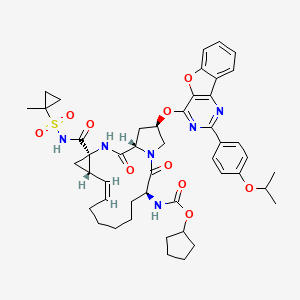
Furaprevir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication. It was discovered and developed by TaiGen Biotechnology through rational drug design and extensive screening of over 1,500 compounds . This compound has shown efficacy against all six genotypes of HCV and has completed Phase I/II clinical trials in Taiwan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furaprevir involves multiple steps, including the formation of amide bonds and ring-closing metathesis (RCM) reactions to form the active pharmaceutical ingredient (API) . The process requires precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to scale up the production while maintaining the quality and efficacy of the compound. This includes the use of advanced techniques and equipment to handle large-scale reactions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Furaprevir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce various substituted this compound compounds.
Wissenschaftliche Forschungsanwendungen
Furaprevir has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on viral replication and protein interactions.
Wirkmechanismus
Furaprevir exerts its antiviral effects by inhibiting the NS3/4A protease, an enzyme critical for the replication of HCV . The NS3/4A protease cleaves the polyprotein precursor into functional viral proteins, a process essential for viral maturation and replication . By inhibiting this enzyme, this compound effectively halts the replication of the virus, leading to a reduction in viral load.
Vergleich Mit ähnlichen Verbindungen
Grazoprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Simeprevir: A similar compound with a different chemical structure but the same target enzyme.
Paritaprevir: Another protease inhibitor with a similar mechanism of action.
Uniqueness of Furaprevir: this compound stands out due to its high efficacy against all six genotypes of HCV and its minimal side effects . Additionally, its once-a-day oral dosing regimen makes it a convenient option for patients . The combination of this compound with other antiviral agents, such as Yimitasvir, has shown even higher efficacy, making it a promising candidate for combination therapies .
Eigenschaften
CAS-Nummer |
1435923-88-8 |
|---|---|
Molekularformel |
C47H56N6O10S |
Molekulargewicht |
897.0 g/mol |
IUPAC-Name |
cyclopentyl N-[(1S,4R,6S,7Z,14S,18R)-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-18-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
InChI |
InChI=1S/C47H56N6O10S/c1-28(2)60-32-21-19-29(20-22-32)40-49-38-34-16-11-12-18-37(34)63-39(38)42(50-40)61-33-25-36-41(54)51-47(44(56)52-64(58,59)46(3)23-24-46)26-30(47)13-7-5-4-6-8-17-35(43(55)53(36)27-33)48-45(57)62-31-14-9-10-15-31/h7,11-13,16,18-22,28,30-31,33,35-36H,4-6,8-10,14-15,17,23-27H2,1-3H3,(H,48,57)(H,51,54)(H,52,56)/b13-7-/t30-,33-,35+,36+,47-/m1/s1 |
InChI-Schlüssel |
GZRNOYTVBWWFLJ-NTPALUMKSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C\CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



